Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Methyl 7-oxo-2-azaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C10H15NO3 It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted piperidine, with a carbonyl-containing reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote cyclization and formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted spirocyclic compounds .
Scientific Research Applications
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
- 2-Oxa-6-azaspiro[3.3]heptane
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H15N1O3 and a molecular weight of 197.23 g/mol. Its structure features a nitrogen atom integrated into a bicyclic framework, which enhances its ability to interact with biological targets.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C11H15N1O3 |
Molecular Weight | 197.23 g/mol |
Structural Type | Spirocyclic |
Synthesis
The synthesis of this compound typically involves multiple steps, often utilizing methods such as cyclization reactions under specific conditions (e.g., in the presence of acid binding agents) to achieve high yields and purity .
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially altering their activity and influencing metabolic pathways.
- Receptor Binding : Its spirocyclic structure allows for effective binding to specific receptors, which may lead to therapeutic effects in disease processes.
Case Studies
- GPR119 Agonism : A study identified derivatives of the azaspiro framework as potent GPR119 agonists, with one compound demonstrating significant glucose-lowering effects in diabetic rat models . This suggests potential applications in diabetes management.
- Antimicrobial Properties : Investigations into the antimicrobial activity of this compound revealed its effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds in the azaspiro family, which can influence their biological activities.
Table 2: Comparison with Related Compounds
Compound Name | Unique Features |
---|---|
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester | Lacks nitrogen integration; different reactivity |
tert-Butyl 2-Oxo-7-azaspiro[3.5]nonane | Altered pharmacological profile due to substituents |
Methyl 7-methoxy-2-azaspiro[3.5]nonane | Methoxy group may influence solubility |
The unique characteristics of this compound's structure contribute significantly to its distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 7-oxo-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-9(13)8-10(6-11-8)4-2-7(12)3-5-10/h8,11H,2-6H2,1H3 |
InChI Key |
MWXWLBHHXNTZSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CCC(=O)CC2)CN1 |
Origin of Product |
United States |
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